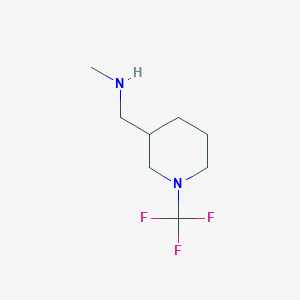
N-methyl-1-(1-(trifluoromethyl)piperidin-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-1-(1-(trifluoromethyl)piperidin-3-yl)methanamine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine widely used as a building block in organic synthesis and medicinal chemistry. The trifluoromethyl group attached to the piperidine ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(1-(trifluoromethyl)piperidin-3-yl)methanamine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Methylation: The final step involves the methylation of the nitrogen atom in the piperidine ring using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-1-(1-(trifluoromethyl)piperidin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or other substituents are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate reaction conditions.
Major Products Formed
Oxidation: Formation of N-oxides and other oxidized derivatives.
Reduction: Formation of reduced amines and other reduced derivatives.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-methyl-1-(1-(trifluoromethyl)piperidin-3-yl)methanamine has diverse scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of agrochemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of N-methyl-1-(1-(trifluoromethyl)piperidin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The piperidine ring structure enables binding to various receptors and enzymes, modulating their activity and leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-methyl-1-(1-methylpiperidin-2-yl)methanamine
- N-methyl-1-(1-piperidinyl)cyclohexylmethanamine
- 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione
Uniqueness
N-methyl-1-(1-(trifluoromethyl)piperidin-3-yl)methanamine is unique due to the presence of the trifluoromethyl group, which imparts enhanced chemical stability and biological activity compared to other piperidine derivatives. This makes it a valuable compound for various scientific research applications, particularly in medicinal chemistry and drug development.
Propiedades
Fórmula molecular |
C8H15F3N2 |
|---|---|
Peso molecular |
196.21 g/mol |
Nombre IUPAC |
N-methyl-1-[1-(trifluoromethyl)piperidin-3-yl]methanamine |
InChI |
InChI=1S/C8H15F3N2/c1-12-5-7-3-2-4-13(6-7)8(9,10)11/h7,12H,2-6H2,1H3 |
Clave InChI |
LFBIUULJADKHOQ-UHFFFAOYSA-N |
SMILES canónico |
CNCC1CCCN(C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















